Canagliflozin Impurity 10 is derived from the synthetic pathways employed in the production of Canagliflozin. The identification and characterization of this impurity have been documented in various patent filings and scientific literature, which detail methods for its synthesis and purification . The compound is recognized as a significant impurity that needs to be monitored and controlled during drug manufacturing processes to mitigate potential risks associated with impurities in pharmaceuticals.
Chemically, Canagliflozin Impurity 10 belongs to the class of organic compounds known as glycosides, specifically related to sodium-glucose cotransporter inhibitors. Its classification as an impurity highlights its role in the synthesis of Canagliflozin and its potential impact on drug quality.
The synthesis of Canagliflozin Impurity 10 involves several steps that typically include hydrolysis and crystallization processes. One documented method includes contacting a precursor compound with an alkaline solution, followed by crystallization to isolate the impurity .
The synthesis process can be summarized as follows:
The molecular structure of Canagliflozin Impurity 10 has been elucidated through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry. These analyses confirm the structural integrity and composition of the compound, which is essential for understanding its behavior during drug formulation.
The molecular weight of Canagliflozin Impurity 10 is approximately 444 Da, with specific functional groups that influence its reactivity and interaction with other components in pharmaceutical formulations .
Canagliflozin Impurity 10 participates in various chemical reactions during the synthesis of Canagliflozin. The primary reaction involves the acetylation process where starting materials undergo transformations leading to the formation of this impurity.
The generation of this impurity can occur through:
Canagliflozin Impurity 10 exhibits specific physical properties such as solubility in organic solvents, which are critical for its separation during purification processes. The melting point and boiling point are also essential parameters that help define its behavior under various conditions.
The chemical properties include reactivity with nucleophiles and electrophiles, which are important for understanding how this impurity might behave during formulation or storage. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to quantify these properties effectively .
Canagliflozin Impurity 10 serves primarily as a reference substance for quality control in pharmaceutical manufacturing. Its characterization aids in ensuring that the final product meets safety standards by minimizing impurity levels. Additionally, it can be used in research settings to study the effects of impurities on drug efficacy and safety profiles.
Process-related impurities in SGLT2 inhibitors like canagliflozin arise during synthesis and impact drug safety and efficacy. Canagliflozin Impurity 10 (CAS 40246-26-2) is a critical intermediate generated during the glycosylation step of canagliflozin manufacturing. As a protected glucose derivative, it emerges from incomplete deprotection or side reactions during the multi-step synthesis of the API. Regulatory guidelines (ICH Q3A/B) mandate strict control of such impurities at levels typically ≤0.15% in final drug substances due to potential impacts on pharmacokinetics and stability [1] [5]. The presence of Impurity 10 reflects synthetic inefficiencies and necessitates rigorous purification protocols to ensure final product quality.
Canagliflozin Impurity 10 is chemically defined as 3,4,6-Tris-O-(phenylmethyl)-α-D-glucopyranose (Molecular Formula: C27H30O6; Molecular Weight: 450.5 g/mol). Its structure features a glucose core with benzyl ether protections at the 3-, 4-, and 6-positions, distinguishing it from the deprotected glucoside in the active pharmaceutical ingredient (API) [2] [6]. The α-anomeric configuration is a key stereochemical feature that differentiates it from the β-configured canagliflozin. This structural variance arises during the glycosylation reaction when stereochemical control is incomplete. Impurity 10 lacks pharmacological activity as an SGLT2 inhibitor due to the absence of the critical thiophene-linked aromatic moiety required for target binding [5] [10].
Table 1: Key Identifiers of Canagliflozin Impurity 10
Property | Value |
---|---|
Chemical Name | 3,4,6-Tris-O-(phenylmethyl)-α-D-glucopyranose |
CAS Registry Number | 40246-26-2 |
Molecular Formula | C27H30O6 |
Molecular Weight | 450.5 g/mol |
Structure Type | Synthetic intermediate/Protected sugar |
Anomeric Configuration | α-form |
Impurity 10 is designated a "specified impurity" in canagliflozin drug substances, requiring identification and quantification in Abbreviated New Drug Application (ANDA) submissions. Regulatory filings must include:
Table 2: Regulatory Thresholds for Canagliflozin Impurities
Impurity Type | Identification Threshold | Qualification Threshold |
---|---|---|
Impurity 10 (Specified) | 0.05% | 0.10% |
Unidentified Impurities | 0.10% | 0.15% |
Genotoxic Impurities | N/A | ≤1 ppm |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9